Sodium 2,4,6-trifluorobenzene-1-sulfinate
Description
Significance of Fluorinated Organic Scaffolds in Advanced Chemical Synthesis
Fluorinated organic scaffolds are integral to the design of molecules with enhanced properties. The high electronegativity and small size of the fluorine atom can lead to increased metabolic stability, enhanced binding affinity to biological targets, and modified electronic characteristics. oakwoodchemical.com These attributes are highly sought after in the development of new pharmaceuticals and advanced materials. The presence of fluorine can significantly influence a molecule's lipophilicity and bioavailability, critical parameters in drug design.
Overview of Aryl Sulfinate Reagents as Versatile Synthetic Intermediates
Aryl sulfinates are a class of organosulfur compounds that have proven to be exceptionally versatile in synthetic organic chemistry. They can act as precursors to a wide range of sulfur-containing functional groups, including sulfones and sulfonamides, which are prevalent in many biologically active molecules. nih.gov Furthermore, aryl sulfinates can participate in a variety of chemical transformations, serving as nucleophilic or electrophilic partners in cross-coupling reactions, and as precursors to sulfonyl radicals. semanticscholar.org This dual reactivity makes them powerful tools for the construction of complex molecular architectures.
The general reactivity of aryl sulfinates is highlighted in the following table, showcasing their utility in forming key chemical bonds.
| Reaction Type | Role of Aryl Sulfinate | Resulting Functional Group |
| Palladium-Catalyzed Cross-Coupling | Nucleophilic Coupling Partner | Biaryl, Aryl-Heteroaryl |
| Radical Reactions | Sulfonyl Radical Precursor | Sulfones, Sulfonamides |
| Nucleophilic Substitution | Nucleophile | Sulfones |
Historical Trajectory and Current Research Landscape of Sodium 2,4,6-trifluorobenzene-1-sulfinate
The synthesis of aryl sulfinates has been known for over a century, with early methods often relying on the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide. orgsyn.org The development of more efficient and functional-group-tolerant methods has expanded their utility in recent decades. While specific historical details for this compound are not extensively documented in early literature, its emergence is tied to the growing interest in polyfluorinated aromatic compounds.
Current research is focused on leveraging the unique properties of fluorinated aryl sulfinates in novel synthetic methodologies. The 2,4,6-trifluorophenyl moiety in this compound is of particular interest due to the strong electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the sulfinate group and the properties of the resulting products. Research is actively exploring its use in palladium-catalyzed cross-coupling reactions to generate highly functionalized biaryls and in photoredox catalysis to initiate radical transformations for the formation of C-S and C-C bonds. chemrxiv.orgresearchgate.net
Scope and Academic Relevance of this compound Research
The academic relevance of this compound stems from its potential to serve as a key building block for the synthesis of novel fluorinated compounds with unique properties. Its trifluorinated aromatic ring makes it a valuable precursor for creating molecules with applications in medicinal chemistry, materials science, and agrochemistry.
The scope of research on this compound is expanding to include:
Development of new catalytic methodologies: Utilizing the unique electronic properties of the 2,4,6-trifluorophenyl group to achieve novel reactivity and selectivity in cross-coupling and radical reactions.
Synthesis of complex molecules: Incorporating the 2,4,6-trifluorophenylsulfonyl moiety into larger, more complex structures to modulate their biological or material properties.
Mechanistic studies: Investigating the reaction mechanisms involving this reagent to better understand and control its reactivity.
The table below summarizes some of the key research areas and the potential applications of this versatile reagent.
| Research Area | Potential Application |
| Palladium-Catalyzed Biaryl Synthesis | Creation of novel liquid crystals and organic light-emitting diodes (OLEDs). |
| Photoredox-Mediated Radical Reactions | Late-stage functionalization of complex drug candidates to improve their pharmacokinetic profiles. |
| Synthesis of Trifluoromethylphenyl Sulfones | Development of new agrochemicals with enhanced efficacy and environmental stability. oakwoodchemical.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H2F3NaO2S |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
sodium;2,4,6-trifluorobenzenesulfinate |
InChI |
InChI=1S/C6H3F3O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1 |
InChI Key |
ALQDFAUMYINBIE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)[O-])F)F.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Sodium 2,4,6 Trifluorobenzene 1 Sulfinate
Established Protocols for the Synthesis of Perfluorinated Aryl Sulfinates
The synthesis of perfluorinated aryl sulfinates, including sodium 2,4,6-trifluorobenzene-1-sulfinate, is commonly achieved through two principal methods: the reduction of the corresponding sulfonyl chlorides and the use of sulfur dioxide surrogates.
Reduction of 2,4,6-trifluorobenzene-1-sulfonyl Chlorides
A well-established and widely used method for the preparation of sodium aryl sulfinates is the reduction of the corresponding aryl sulfonyl chlorides. researchgate.net This approach is advantageous due to the commercial availability of a wide range of aryl sulfonyl chlorides. For the synthesis of this compound, the precursor required is 2,4,6-trifluorobenzene-1-sulfonyl chloride.
The reduction can be carried out using various reducing agents. A common and effective method involves the use of sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a base such as sodium bicarbonate. researchgate.net The reaction proceeds by the nucleophilic attack of the sulfite ion on the sulfonyl chloride, leading to the displacement of the chloride and the formation of the sulfinate salt.
Another reducing agent that has been successfully employed is zinc dust in an aqueous or alcoholic medium. orgsyn.org This method provides a straightforward route to the desired sulfinate. The general reaction scheme for the reduction of 2,4,6-trifluorobenzene-1-sulfonyl chloride is depicted below:
General Reaction Scheme for Reduction of 2,4,6-trifluorobenzene-1-sulfonyl Chloride
A typical laboratory procedure involves dissolving the 2,4,6-trifluorobenzene-1-sulfonyl chloride in a suitable solvent and adding the reducing agent, followed by heating to facilitate the reaction. The product, this compound, can then be isolated from the reaction mixture by filtration and purified by recrystallization.
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Aqueous solution with sodium bicarbonate, 70-80 °C | Readily available and inexpensive reagents, high yields. researchgate.net | Requires heating, potential for side reactions. |
| Zinc Dust | Water or alcohol/water mixture | Effective for a range of sulfonyl chlorides. orgsyn.org | Heterogeneous reaction, requires removal of zinc salts. |
Utilization of Sulfur Dioxide Surrogates (e.g., DABSO)
An alternative and increasingly popular method for the synthesis of aryl sulfinates involves the use of sulfur dioxide surrogates. Gaseous sulfur dioxide (SO₂) can be challenging to handle in a standard laboratory setting. Therefore, stable, solid surrogates have been developed, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) being a prominent example. rsc.orgresearchgate.net
DABSO serves as a convenient source of SO₂, which can be inserted into an aryl-metal bond. This method typically starts from an aryl halide, such as 2,4,6-trifluorobromobenzene. The aryl halide is first converted into an organometallic reagent, for example, a Grignard reagent (ArMgBr) or an organolithium reagent (ArLi), through reaction with magnesium or an organolithium compound, respectively. nih.gov This organometallic intermediate then reacts with DABSO to form the corresponding magnesium or lithium sulfinate, which is subsequently converted to the sodium salt by treatment with a sodium salt like sodium carbonate. nih.gov
This protocol is particularly useful for preparing aryl sulfinates that are not readily accessible from the corresponding sulfonyl chlorides. The reaction is generally performed under anhydrous conditions and at low temperatures to ensure the stability of the organometallic intermediate.
Advanced Synthetic Strategies for this compound
Beyond the established protocols, advanced strategies focus on the direct formation of the sulfinic acid and subsequent salt formation, as well as the optimization of isolation techniques to ensure high purity of the final product.
Pathways for the Formation of 2,4,6-trifluorobenzene-1-sulfinic Acid
The synthesis of 2,4,6-trifluorobenzene-1-sulfinic acid can be a key step towards obtaining the sodium salt. One potential pathway involves the reaction of a Grignard reagent, 2,4,6-trifluorophenylmagnesium bromide, with sulfur dioxide. psu.edu The Grignard reagent, prepared from 2,4,6-trifluorobromobenzene and magnesium, reacts with SO₂ to form a magnesium sulfinate intermediate. Subsequent acidic workup of this intermediate yields the desired 2,4,6-trifluorobenzene-1-sulfinic acid.
Careful control of the reaction conditions is crucial to prevent side reactions, such as the formation of sulfones. psu.edu The sulfinic acid is often used in the next step without extensive purification due to its potential instability.
Optimization of Salt Formation and Isolation Techniques
Once 2,4,6-trifluorobenzene-1-sulfinic acid is formed, it can be converted to its sodium salt by neutralization with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The choice of base and the reaction conditions can influence the purity and yield of the final product.
A common procedure involves dissolving the crude sulfinic acid in a suitable solvent and adding a stoichiometric amount of the sodium base. The resulting this compound can then be isolated by precipitation or by evaporation of the solvent. Purification is typically achieved by recrystallization from an appropriate solvent system. The optimization of these steps is critical for obtaining a high-purity product suitable for further synthetic applications.
Derivatization and Synthesis of Related Trifluorobenzene Sulfinate Analogues
This compound and its analogues are valuable precursors for a variety of organosulfur compounds. The sulfinate group can act as a nucleophile or be converted into other sulfur-containing functional groups.
For instance, trifluoromethyl aryl sulfoxides can be prepared from the corresponding sulfinates. rsc.org Additionally, sodium aryl sulfinates can be used in the synthesis of trifluoromethyl thiosulfonates by reacting with an appropriate trifluoromethylating agent. rsc.org The fluorine atoms on the benzene (B151609) ring also provide sites for further functionalization, allowing for the synthesis of a diverse range of trifluorobenzene sulfinate analogues with tailored properties. These derivatization reactions expand the synthetic utility of this class of compounds in medicinal chemistry and materials science. nih.gov
| Derivative | Synthetic Method | Key Reagents |
|---|---|---|
| Trifluoromethyl Aryl Sulfoxides | Oxidation of the corresponding trifluoromethylthiolated arene | Hydrogen peroxide rsc.org |
| Trifluoromethyl Thiosulfonates | Reaction with an electrophilic trifluoromethylthiolating reagent | Trifluoromethanesulfinate rsc.org |
| Sulfonamides | Oxidative amination | Amines, oxidizing agent nih.gov |
Introduction of Additional Functional Groups on the Trifluorophenyl Ring
The introduction of functional groups onto the 2,4,6-trifluorophenyl ring is a critical step in the synthesis of tailored sulfinate derivatives. These functional groups can modulate the electronic and steric properties of the final compound, influencing its reactivity and catalytic activity. The primary precursor for these syntheses is typically 1,3,5-trifluorobenzene (B1201519).
One common strategy involves the electrophilic aromatic substitution on the 1,3,5-trifluorobenzene ring. However, due to the deactivating nature of the fluorine atoms, these reactions can be challenging. A key intermediate in the synthesis of the corresponding sulfinate is the sulfonyl chloride. The direct chlorosulfonation of 1,3,5-trifluorobenzene with chlorosulfonic acid can be employed to produce 2,4,6-trifluorobenzenesulfonyl chloride. This reaction, however, requires careful control of conditions due to the hazardous nature of the reagent.
A more versatile approach involves the synthesis of functionalized 2,4,6-trifluorobenzenesulfonyl chlorides from appropriately substituted precursors. For instance, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride has been reported through a multi-step sequence starting from 2-(trifluoromethyl)-4-nitrobromobenzene. This pathway includes halogenation, reduction of the nitro group, diazotization, and subsequent functional group manipulations to build the desired substitution pattern before the formation of the sulfonyl chloride. This demonstrates that a viable strategy is to introduce the desired functional groups onto the aromatic ring before the introduction of the sulfur-containing moiety.
The general approach for synthesizing substituted 2,4,6-trifluorobenzenesulfinates can be outlined as follows:
Functionalization of a Precursor Ring: Starting with a substituted trifluorobenzene derivative, or by introducing functional groups onto 1,3,5-trifluorobenzene via electrophilic or nucleophilic aromatic substitution.
Introduction of a Sulfur Moiety: This can be achieved through various methods, such as the reaction with a sulfur-containing electrophile to form a sulfide (B99878), which is then oxidized.
Formation of the Sulfonyl Chloride: The sulfide is typically oxidized to the corresponding sulfonyl chloride using reagents like chlorine in the presence of water.
Reduction to the Sulfinate: The sulfonyl chloride is then reduced to the sodium sulfinate salt using a suitable reducing agent, such as sodium sulfite.
Below is a data table summarizing a synthetic approach to a functionalized benzenesulfonyl chloride, which serves as a precursor to the corresponding sulfinate.
| Step | Reactant(s) | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-(trifluoromethyl)-4-nitrobromobenzene | Halogenating agent (e.g., NBS, Br2) in H2SO4 | 2-bromo-3-(trifluoromethyl)-5-nitrohalobenzene | - | google.com |
| 2 | 2-bromo-3-(trifluoromethyl)-5-nitrohalobenzene | Reducing agent (e.g., Fe/HCl) | 3-halo-4-bromo-5-(trifluoromethyl)aniline | - | google.com |
| 3 | 3-halo-4-bromo-5-(trifluoromethyl)aniline | NaNO2, H+ then decomposition | 2-bromo-3-(trifluoromethyl)halobenzene | - | google.com |
| 4 | 2-bromo-3-(trifluoromethyl)halobenzene | Mg, then dialkyl disulfide | 2-(alkylthio)-3-(trifluoromethyl)halobenzene | - | google.com |
| 5 | 2-(alkylthio)-3-(trifluoromethyl)halobenzene | 2,2-difluoroethanol, base | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl alkyl sulfide | - | google.com |
| 6 | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl alkyl sulfide | Cl2, H2O/AcOH | 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | - | google.com |
Synthesis of Chiral Derivatives for Asymmetric Catalysis
Chiral sulfoxides have emerged as a significant class of ligands in asymmetric catalysis due to the stereogenic center at the sulfur atom. The synthesis of chiral derivatives of this compound, or more commonly, the corresponding chiral sulfoxides, opens avenues for their use in enantioselective transformations.
The primary methods for the synthesis of chiral sulfoxides fall into two main categories:
Diastereoselective synthesis using chiral auxiliaries: This classic approach, pioneered by Andersen, involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinates. These diastereomers can be separated by crystallization, and subsequent reaction with an organometallic reagent (e.g., a Grignard reagent) proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide (B87167).
Catalytic asymmetric oxidation of prochiral sulfides: This is a more modern and atom-economical approach. It involves the oxidation of a prochiral sulfide (e.g., 2,4,6-trifluorophenyl methyl sulfide) using a chiral catalyst and a stoichiometric oxidant. A variety of transition metal complexes, often with chiral ligands, have been developed for this purpose.
The development of chiral sulfoxide ligands for asymmetric catalysis has been an active area of research. nih.gov These ligands can coordinate to a metal center through either the sulfur or the oxygen atom, influencing the steric and electronic environment of the catalyst. The proximity of the chiral sulfur atom to the metal center can lead to high levels of enantioselectivity in catalytic reactions.
While specific examples of chiral derivatives of this compound in asymmetric catalysis are not extensively documented in readily available literature, the general principles of chiral sulfoxide synthesis and their application as ligands are well-established. The synthesis of a chiral 2,4,6-trifluorophenyl sulfoxide would typically involve the preparation of 2,4,6-trifluorophenyl methyl sulfide, followed by asymmetric oxidation.
The table below outlines a general, well-established method for the synthesis of chiral sulfoxides, which is applicable to the synthesis of chiral 2,4,6-trifluorophenyl derivatives.
| Method | Starting Material | Key Reagents/Catalyst | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Andersen Synthesis (Chiral Auxiliary) | Toluene-p-sulfinyl chloride | (-)-Menthol, then Grignard reagent (R-MgX) | Enantiopure p-tolyl alkyl sulfoxide | Separation of diastereomers; proceeds with inversion of configuration. | illinois.edu |
| Catalytic Asymmetric Oxidation | Aryl alkyl sulfide | Chiral metal catalyst (e.g., Ti(O-i-Pr)4/(+)-DET), oxidant (e.g., H2O2, TBHP) | Enantiomerically enriched aryl alkyl sulfoxide | Atom-economical; enantioselectivity depends on the catalyst system. | acsgcipr.org |
The application of such chiral sulfoxides as ligands in asymmetric catalysis is broad, covering a range of reactions including conjugate additions, cycloadditions, and alkylations. The trifluorophenyl group in these ligands can impart unique electronic properties, potentially enhancing catalytic activity and selectivity.
Chemical Reactivity and Mechanistic Investigations of Sodium 2,4,6 Trifluorobenzene 1 Sulfinate
Reactivity Modes: Nucleophilic, Electrophilic, and Radical Pathways
Sodium sulfinates, in general, are known to exhibit diverse reactivity, acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. researchgate.netnih.gov This versatility extends to sodium 2,4,6-trifluorobenzene-1-sulfinate, with its reactivity profile being significantly influenced by the electronic properties of the trifluorophenyl moiety.
The sulfinate anion (RSO₂⁻) is a soft nucleophile that can react with various electrophiles to form new carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds. In the case of this compound, the nucleophilicity of the sulfinate group is moderated by the strong electron-withdrawing effect of the three fluorine atoms on the aromatic ring. This electronic effect influences its reactivity in substitution and addition reactions.
In nucleophilic substitution reactions, the 2,4,6-trifluorobenzenesulfinate anion can displace leaving groups from alkyl halides, activated aryl halides, and other electrophilic substrates to form sulfones. organic-chemistry.org The reaction proceeds via an Sₙ2 or SₙAr mechanism, depending on the substrate. While the electron-withdrawing nature of the trifluorophenyl group might decrease the intrinsic nucleophilicity of the sulfinate, it also stabilizes the resulting sulfone product.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl Halide | Sodium Arylsulfinate | Pd(OAc)₂ / PCy₃, K₂CO₃, 1,4-dioxane, 150°C | Diaryl Sulfone | High | princeton.edu |
| Nitroarene | Sodium Arylsulfinate | NaHSO₃ / SnCl₂, DMSO, Ultrasound | Aryl Sulfonamide | Moderate to High | nih.govrsc.org |
| Aryldiazonium Salt | Sodium Arylsulfinate | Cu(OTf)₂ / iPrOH | Aryl Sulfonamide | Good | nih.gov |
This table presents representative examples of reactions involving aryl sulfinates. Specific data for this compound was not available in the search results.
The 2,4,6-trifluorophenyl group is highly electron-deficient due to the strong inductive and mesomeric effects of the fluorine atoms. This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution. Conversely, the electron-poor nature of the ring makes it highly activated towards nucleophilic aromatic substitution (SₙAr). organic-chemistry.orgmasterorganicchemistry.comnih.govnih.gov Halide ions or other leaving groups on a trifluorophenyl ring can be readily displaced by nucleophiles.
Furthermore, the trifluorophenyl group can influence the stability of intermediates in various reactions. For instance, in radical reactions, the electron-withdrawing nature of the trifluorophenyl group can affect the stability and reactivity of the corresponding 2,4,6-trifluorophenylsulfonyl radical.
Radical-Mediated Transformations Utilizing this compound
Sodium sulfinates are excellent precursors for sulfonyl radicals (RSO₂•) under oxidative conditions. rsc.org These radicals are versatile intermediates that can participate in a wide range of transformations, including addition to alkenes and alkynes, and C-H functionalization reactions.
Upon oxidation, this compound can generate the 2,4,6-trifluorophenylsulfonyl radical. This can be achieved using various oxidizing agents or through photoredox catalysis and electrochemical methods. The generated sulfonyl radical can then undergo desulfonylation to produce a 2,4,6-trifluorophenyl radical, although this process is less favorable for aryl sulfonyl radicals compared to their alkyl counterparts.
The resulting aryl radicals are highly reactive species that can be trapped by various radical acceptors to form new carbon-carbon and carbon-heteroatom bonds. This strategy has been employed in the arylation of arenes and heteroarenes.
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from sodium sulfinates under mild conditions. princeton.edursc.orgnih.gov In a typical photoredox cycle, an excited photocatalyst oxidizes the sulfinate anion to the corresponding sulfonyl radical. This radical can then engage in various synthetic transformations. While specific examples involving this compound are not abundant in the literature, the general principles of photoredox catalysis with aryl sulfinates are well-established. semanticscholar.orgnih.gov
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl Halide | Sodium Arylsulfinate | Ni catalyst / Organoboron photocatalyst, White light | Diaryl Sulfone | Moderate to Good | rsc.org |
| Alcohol/Alkyl Bromide | SO₂ source | Ir-based photocatalyst / Zn(OAc)₂, Blue light | Alkyl Sulfinate | Good | princeton.edu |
This table presents representative examples of photoredox-catalyzed reactions involving aryl sulfinates. Specific data for this compound was not available in the search results.
Electrochemistry provides another mild and reagent-free method for the oxidation of sulfinates to sulfonyl radicals. nih.gov Anodic oxidation of this compound can generate the corresponding sulfonyl radical, which can then be used in various synthetic applications. Electrochemical methods offer precise control over the reaction conditions and can be advantageous for certain transformations.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Sodium sulfinates have been widely used as coupling partners in transition-metal-catalyzed cross-coupling reactions to form sulfones and other organosulfur compounds. Palladium and copper are the most commonly employed metals for these transformations.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound can act as a nucleophilic partner to couple with aryl or vinyl halides and triflates. organic-chemistry.orgprinceton.edunih.govnih.govnih.govresearchgate.netyoutube.comchemicalbook.comnih.govmit.edu These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of appropriate ligands is often crucial for achieving high efficiency and selectivity.
Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide an alternative method for the formation of C-S bonds. nih.govnih.govnih.govresearchgate.netnih.govyoutube.com this compound can couple with boronic acids, amines, and other nucleophiles under copper catalysis. These reactions are often performed under milder conditions compared to their palladium-catalyzed counterparts.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Product | Yield (%) | Reference |
| Aryl Halide | Pyridine Sulfinate | Pd(OAc)₂ / PCy₃ | Biaryl Sulfone | High | princeton.edu |
| Arylboronic Acid | Sodium Arylsulfinate | Cu(OAc)₂ / 1,10-Phenanthroline (B135089) | Diaryl Sulfone | Good to Excellent | youtube.com |
| Aryl Halide | Sulfinamide | Pd₂(dba)₃ / tBuXPhos | N-Aryl Sulfinamide | High | organic-chemistry.org |
This table presents representative examples of transition-metal-catalyzed cross-coupling reactions involving aryl sulfinates. Specific data for this compound was not available in the search results.
Palladium-Catalyzed Desulfinative Couplings
Palladium-catalyzed cross-coupling reactions are fundamental tools in synthetic chemistry. While the Suzuki-Miyaura coupling, utilizing boronic acids, is widely employed, certain substrates, particularly some heteroaromatics, present challenges due to the instability or difficult preparation of their corresponding boronates. semanticscholar.orgnih.gov In this context, sulfinate salts like this compound serve as effective nucleophilic partners in a process known as desulfinative coupling. tcichemicals.com
These reactions typically involve the coupling of the sulfinate salt with an aryl or heteroaryl halide. The process is characterized by the extrusion of sulfur dioxide (SO₂) from the sulfinate moiety, leading to the formation of a new carbon-carbon bond between the trifluorophenyl group and the coupling partner. A general catalytic system for such transformations involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and an inorganic base, often potassium carbonate (K₂CO₃). nih.gov The reaction is typically conducted at elevated temperatures in a solvent like 1,4-dioxane. nih.gov
The ability to use readily available and stable sulfinate salts as alternatives to boronic acids enhances the modularity of cross-coupling strategies, particularly for creating complex biaryl structures. semanticscholar.orgrsc.org The reaction scope is broad, accommodating a variety of functional groups on the aryl halide partner. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Desulfinative Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ (e.g., 5 mol%) | nih.gov |
| Ligand | PCy₃ (e.g., 10 mol%) | nih.gov |
| Base | K₂CO₃ (e.g., 1.5 - 2.0 equiv.) | semanticscholar.orgnih.gov |
| Solvent | 1,4-Dioxane or Dibutyl ether | semanticscholar.org |
| Temperature | 140-150 °C | semanticscholar.orgnih.gov |
| Reactants | This compound, Aryl/Heteroaryl Halide | tcichemicals.com |
Nickel-Mediated and Copper-Catalyzed Transformations
Beyond palladium, nickel and copper catalysts are also effective in mediating transformations involving sulfinate salts. These metals offer alternative reactivity profiles and are often more cost-effective.
Nickel-Mediated Couplings: A dual catalytic system employing a nickel catalyst and an organoboron photocatalyst under visible light irradiation has been developed for the cross-coupling of sodium sulfinates with aryl bromides to synthesize sulfones. mdpi.com In a plausible mechanism, the photocatalyst is excited by light and engages in a single-electron transfer with the sodium sulfinate, generating a sulfonyl radical (ArSO₂•). mdpi.com Concurrently, the Ni(0) catalyst undergoes oxidative addition with the aryl bromide to form a Ni(II) intermediate. This intermediate then reacts with the sulfonyl radical, and subsequent reductive elimination yields the final sulfone product, regenerating the Ni(0) catalyst. mdpi.com This method is notable for its tolerance of a wide range of functional groups. mdpi.com
Copper-Catalyzed Transformations: Copper catalysis provides a mild and efficient pathway for the cross-coupling of sulfinate salts with various partners. researchgate.net For instance, the synthesis of aryl and alkenylsulfones can be achieved by coupling sodium sulfinates with organoboronic acids using catalytic copper(II) acetate and a ligand such as 1,10-phenanthroline. researchgate.net These reactions often proceed under an oxygen atmosphere, suggesting an oxidative mechanism. researchgate.net Copper catalysis has also been utilized for the synthesis of masked aryl sulfinates from aryl iodides and specific sulfonylation reagents, proceeding under mild, base-free conditions. nih.gov These masked sulfinates can be later unmasked and functionalized in situ, avoiding the isolation challenges associated with the hygroscopic nature of sulfinate salts. nih.gov
Table 2: Comparison of Ni- and Cu-Catalyzed Reactions with Sulfinates
| Catalyst System | Reaction Type | Key Features | Product | Reference |
|---|---|---|---|---|
| Nickel/Photocatalyst | Cross-coupling with Aryl Bromides | Visible light irradiation, dual catalysis | Sulfone | mdpi.com |
| Copper(II) Acetate/Ligand | Cross-coupling with Organoboronic Acids | Mild conditions, requires oxidant (O₂) | Sulfone | researchgate.net |
| Copper Iodide | Coupling with Aryl Iodides | Base-free, synthesis of masked sulfinates | β-ester Aryl Sulfone | nih.gov |
Chemo- and Regioselectivity in Cross-Coupling Processes
Chemo- and regioselectivity are critical for the synthetic utility of cross-coupling reactions, ensuring that the desired bond forms at the correct position without affecting other functional groups.
Regioselectivity: In transition metal-catalyzed desulfinative couplings, the regioselectivity is generally high and predictable. The new carbon-carbon bond forms exclusively at the position previously occupied by the sulfinate group on the trifluorobenzene ring and the halide on the coupling partner. nih.govtcichemicals.com This reliability is a hallmark of these reactions. Challenges in regioselectivity can arise in radical-based reactions, such as the Minisci-type functionalization of heterocycles, where selectivity is dictated by the innate electronic properties of the aromatic scaffold. nih.gov However, sulfurane-mediated couplings offer a more programmable approach, providing greater control over the reaction outcome. nih.gov
Chemoselectivity: The functional group tolerance of these coupling reactions is a key advantage. Palladium, nickel, and copper-catalyzed systems involving sulfinates have been shown to be compatible with a diverse array of functional groups, including esters, ketones, nitriles, and nitro groups. tcichemicals.commdpi.com This allows for the late-stage functionalization of complex molecules. In reactions involving substrates with multiple halide atoms (e.g., bromo- and chloro-substituents), selectivity can often be achieved based on the differential reactivity of the carbon-halogen bonds, with the more reactive C-Br bond typically reacting preferentially over the C-Cl bond under controlled conditions. Furthermore, factors like steric hindrance near the reaction site can influence reaction efficiency, which can be exploited to achieve selectivity between two similar reactive sites. organic-chemistry.org
Mechanistic Elucidation of Reaction Pathways
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. The pathways for reactions involving this compound are investigated using a combination of kinetic analysis, spectroscopic observation of intermediates, and isotopic labeling studies.
Kinetic and Spectroscopic Probes for Intermediate Detection
The elucidation of catalytic cycles relies on the detection and characterization of transient intermediates. Kinetic studies, which measure reaction rates under varying concentrations of reactants, catalysts, and ligands, can provide insight into the rate-determining step of the reaction.
Spectroscopic techniques are invaluable for directly observing intermediates. For palladium-catalyzed cycles, techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the coordination of phosphine ligands to the palladium center and identify key intermediates like oxidative addition complexes. For reactions involving radical species, as proposed in some nickel-catalyzed pathways, Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for detecting and characterizing these paramagnetic intermediates. mdpi.com Other methods like in-situ Infrared (IR) spectroscopy and mass spectrometry can track the consumption of reactants and formation of products in real-time, providing further kinetic data and helping to identify transient species in the reaction mixture.
Isotopic Labeling Studies (e.g., KIEs)
Isotopic labeling is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking and bond-forming events in the rate-determining step. epfl.ch The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. researchgate.netnih.gov
A primary KIE (typically kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the transition state of the rate-limiting step. nih.gov For example, in a palladium-catalyzed coupling, if C-H bond activation were part of the rate-determining step, replacing a critical hydrogen atom on the aryl halide partner with deuterium (B1214612) would result in a significant decrease in the reaction rate. By conducting intermolecular competition experiments with a mixture of deuterated and non-deuterated substrates and analyzing the product distribution, the magnitude of the KIE can be determined. epfl.chconcordia.ca A small or non-existent KIE (kH/kD ≈ 1) would suggest that the C-H bond is not cleaved in the rate-determining step, pointing towards other steps like oxidative addition or reductive elimination as being rate-limiting. epfl.ch Such studies provide definitive evidence for or against proposed mechanistic pathways. nih.gov
Applications of Sodium 2,4,6 Trifluorobenzene 1 Sulfinate in Advanced Organic Synthesis
Construction of Organosulfur Compounds
The sulfinate functional group is a powerful precursor for the formation of various other sulfur-containing moieties. nih.gov Sodium 2,4,6-trifluorobenzene-1-sulfinate, as a stable and easy-to-handle salt, is an effective source for the 2,4,6-trifluorophenylsulfonyl (2,4,6-F3C6H2SO2-) group in the synthesis of diverse organosulfur compounds. nih.gov
Synthesis of Sulfones (e.g., Aryl Sulfones, Vinyl Sulfones)
Sulfones are a critical class of organosulfur compounds found in pharmaceuticals and materials science. nih.govgoogle.com Sodium arylsulfinates are widely used for the synthesis of both aryl and vinyl sulfones.
Aryl Sulfones: The synthesis of diaryl sulfones can be achieved through the cross-coupling of sodium arylsulfinates with aryl halides. google.com Copper-catalyzed methodologies are common, where a catalyst system such as copper(I) iodide (CuI) in the presence of a ligand like L-proline facilitates the reaction between a sodium arylsulfinate and an aryl halide in a solvent like DMSO at elevated temperatures. google.com While this is a general strategy for a broad range of sodium arylsulfinates, specific examples detailing the reaction of this compound are not extensively documented in readily available literature. Another approach involves the transition-metal-free reaction of sodium arylsulfinates with aryne precursors, such as o-silyl aryl triflates, which provides access to structurally diverse sulfones under mild conditions. organic-chemistry.org
Vinyl Sulfones: Vinyl sulfones are valuable intermediates in organic synthesis, known for their utility in cycloaddition and Michael addition reactions. rsc.orgscripps.edu A general and efficient method for their preparation involves the reaction of alkenes with sodium arene sulfinates. researchgate.net For instance, the treatment of an alkene with a sodium arylsulfinate in the presence of potassium iodide (KI) and sodium periodate (B1199274) (NaIO4) in acetonitrile (B52724) yields the corresponding vinyl sulfone in high yields. researchgate.net The reaction proceeds via the in situ formation of an aryl sulfonyl iodide intermediate, which adds to the alkene, followed by elimination to form the vinyl sulfone. fluorine1.ru This methodology is applicable to a wide array of alkenes and sodium arylsulfinates. fluorine1.ruorganic-chemistry.org
Below is a representative table of general conditions for vinyl sulfone synthesis, applicable to various sodium arylsulfinates.
| Alkene Substrate | Arylsulfinate Partner | Reagents & Conditions | Product Type | General Yield Range |
| Styrene | Sodium Arenesulfinate | KI, NaIO4, cat. AcOH, MeCN, rt | (E)-Styrenyl Aryl Sulfone | 87-95% |
| 1-Octene | Sodium Arenesulfinate | KI, NaIO4, cat. AcOH, MeCN, rt | (E)-1-Octenyl Aryl Sulfone | 87-95% |
This table illustrates general reaction conditions for the synthesis of vinyl sulfones from sodium arylsulfinates. Specific yield data for this compound was not available in the searched literature.
Formation of Sulfonamides and Thiosulfonates
Sulfonamides: The sulfonamide functional group is a cornerstone in medicinal chemistry. sigmaaldrich.com A common route to sulfonamides involves the reaction of sulfonyl chlorides with amines. sigmaaldrich.comcbijournal.com Alternatively, direct synthesis from sodium sulfinates provides a valuable pathway. Metal-free methods, such as the molecular iodine-mediated coupling of amines with sodium sulfinates at room temperature, have been developed to form the N-S bond efficiently. fluorine1.ru This approach is compatible with a wide range of primary and secondary amines, including aromatic and aliphatic variants. fluorine1.ru
Thiosulfonates: Thiosulfonates are organosulfur compounds with applications as synthetic intermediates. fluorine1.ru Their synthesis from sodium sulfinates can be achieved through several methods. One approach is a BF3·OEt2-mediated radical disproportionation coupling reaction, which can prepare both symmetrical and unsymmetrical thiosulfonates under mild, metal-free conditions. fluorine1.ru Another established method is the coupling of thiols with sodium sulfinates, which can be catalyzed by systems like copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) or iron(III) chloride (FeCl3) under aerobic conditions. nih.gov
Introduction of Fluorinated Aromatic Systems
The introduction of fluorine-containing aromatic moieties into organic molecules is a key strategy in drug discovery and materials science to modulate properties such as lipophilicity, metabolic stability, and electronic character. This compound is a reagent designed for the introduction of the 2,4,6-trifluorophenyl group.
Regioselective Functionalization of Aromatic and Heteroaromatic Substrates
The 2,4,6-trifluorophenylsulfonyl group can be installed onto various substrates through reactions involving the sulfinate moiety. The precursor, 2,4,6-trifluorobenzenesulfonyl chloride, is used in reactions that can exhibit high regioselectivity. For example, the triphenylphosphine-mediated reaction of sulfonyl chlorides with glycals (unsaturated carbohydrates) leads to the regioselective formation of C2-thioaryl glycosides. rsc.org While this demonstrates the principle of regioselective functionalization using the corresponding sulfonyl chloride, specific studies detailing the regioselective coupling of this compound itself with aromatic or heteroaromatic substrates are not prominently featured in the surveyed literature.
Trifluoromethylation and Perfluoroalkylation Strategies
It is crucial to distinguish this compound from Sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. digitellinc.com The Langlois reagent is widely used as a source of the trifluoromethyl radical (•CF3) for the trifluoromethylation of organic substrates. digitellinc.comresearchgate.net
This compound does not act as a direct source for trifluoromethylation. Instead, it serves to introduce the 2,4,6-trifluorophenylsulfonyl or a related moiety. Perfluoroalkylation reactions using sulfinate salts typically involve the oxidative desulfination to release a perfluoroalkyl radical. ucl.ac.uk This is characteristic of reagents like sodium perfluoroalkyl sulfinates, which can be used for the perfluoroalkylation of substrates such as 4-quinolones. fluorine1.ruucl.ac.uk There is no evidence in the provided search results to suggest that this compound is used in similar perfluoroalkylation strategies.
Synthesis of Precursors for Functional Materials
Aryl sulfone units are integral components of high-performance polymers, such as poly(arylene ether sulfone)s (PAES), prized for their thermal stability and mechanical strength. taylorandfrancis.comreading.ac.uk These polymers are typically synthesized via nucleophilic aromatic substitution, where a bisphenol is reacted with an activated dihalide, such as 4,4′-dichlorodiphenyl sulfone. rsc.org
Fluorinated poly(aryl ether sulfone)s are of particular interest for advanced materials applications. elsevierpure.com The synthesis of such polymers can involve the polycondensation of fluorinated monomers. For instance, sulfonated poly(arylene ether sulfone) ionomers can be prepared by synthesizing a polymer backbone and then introducing sulfonic acid groups via metallation, reaction with sulfur dioxide, and subsequent oxidation of the resulting sulfinate intermediates. rsc.org While this demonstrates a pathway where sulfinate chemistry is used to functionalize a pre-existing polymer backbone, the direct use of this compound as a monomer or precursor for functional materials is not described in the available literature. The incorporation of the 2,4,6-trifluorophenyl sulfone moiety could potentially impart desirable properties like thermal resistance and chemical inertness to polymers.
Polymeric Systems with Fluorinated Aromatic Moieties
The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, low dielectric constants, and unique surface properties. researchgate.net The 2,4,6-trifluorophenyl group in this compound makes it a valuable monomer or precursor for creating fluorinated aromatic polymers.
Polymers containing such moieties often exhibit desirable characteristics:
Low Dielectric Constant: The introduction of fluorine can lower the polarizability and moisture absorption of a polymer, making it an excellent insulator for microelectronics and high-frequency communication applications. researchgate.net Fluorinated aromatic polyimides, for example, are sought after for their low dielectric constants and high modulus. mdpi.comnih.gov
Improved Solubility and Processability: Fluorine-containing groups can enhance the solubility of rigid polymers in organic solvents, which is crucial for processing and fabrication. researchgate.net
Gas Permeability: The presence of fluorine groups can disrupt polymer chain packing, increasing the fractional free volume and thereby enhancing gas permeability, a useful property for membrane-based separation technologies. acs.org
While direct polymerization utilizing this compound is a subject for further research, its potential use in polycondensation or as an initiator in radical polymerization is plausible. google.com For instance, sulfinate salts can act as initiators for radical polymerization, potentially incorporating the fluorinated moiety into the polymer chain. google.com
Electronic and Optical Material Building Blocks
The electron-deficient nature of the trifluorinated benzene (B151609) ring, combined with the versatile chemistry of the sulfinate group, makes this compound a key building block for organic electronic and optical materials. bldpharm.com
Fluorinated aromatic compounds are integral to the synthesis of:
Organic Light-Emitting Diodes (OLEDs): Fluorination is a common strategy to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is critical for efficient charge injection and transport in OLED devices.
Organic Photovoltaics (OPVs): The electronic properties of donor and acceptor materials in OPVs can be precisely controlled through the strategic placement of fluorine atoms, impacting device efficiency and stability.
N-type Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing effect of multiple fluorine atoms helps to lower the LUMO energy level, a key requirement for stable n-type (electron-transporting) semiconductor performance.
The sulfinate group offers a synthetic handle for further elaboration. It can be converted into sulfones, sulfonamides, or used in cross-coupling reactions to link the trifluorophenyl unit to other electronically active components, building up the complex molecules required for these applications. nih.govresearchgate.net
Contributions to Green Chemistry Methodologies
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Sulfinate salts, including this compound, align with several of these principles.
Aqueous and Solvent-Free Reaction Systems
A major goal of green chemistry is to replace volatile and hazardous organic solvents with more environmentally benign alternatives like water. As a salt, this compound is expected to have appreciable solubility in water or polar protic solvents. This property is advantageous for developing reactions in aqueous media.
The synthesis of certain sodium sulfinates can be performed in water, for example, through the reduction of the corresponding sulfonyl chloride. nih.gov This suggests that reactions involving this compound could be designed to proceed in aqueous or mixed aqueous-organic systems, thereby reducing the reliance on volatile organic compounds (VOCs). Furthermore, some reactions involving sulfinate salts can be carried out under solvent-free conditions, further enhancing their green credentials. acs.org
Atom-Economical and Waste-Reducing Syntheses
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. wikipedia.org Reactions with high atom economy generate minimal waste. acs.orgrsc.org
Addition and rearrangement reactions are inherently 100% atom-economical. While substitution and elimination reactions are less so, the versatility of the sulfinate group allows it to participate in reactions that can be highly efficient. nih.gov For example, sulfinate salts can be used in addition reactions across double or triple bonds, where the entire molecule becomes part of the product.
Moreover, sulfinates are often prepared from readily available starting materials, and their use can avoid the stoichiometric byproducts associated with other reagents, such as in certain Wittig or Suzuki reactions. nih.govwikipedia.org The development of catalytic cycles that utilize sulfinates can lead to processes with high efficiency and low waste generation, aligning with the goals of sustainable synthesis. rsc.org
Advanced Spectroscopic and Computational Characterization of Sodium 2,4,6 Trifluorobenzene 1 Sulfinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of fluorinated organic compounds in solution. The presence of the NMR-active ¹⁹F nucleus, in addition to ¹H and ¹³C, offers a comprehensive toolkit for structural verification.
¹⁹F NMR is exceptionally sensitive for analyzing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shifts are highly sensitive to the electronic environment, spanning a wide range which minimizes signal overlap. thermofisher.com For Sodium 2,4,6-trifluorobenzene-1-sulfinate, the molecule's symmetry dictates the expected ¹⁹F NMR spectrum. The fluorine atoms at the C2 and C6 positions (ortho to the sulfinate group) are chemically equivalent, while the fluorine at the C4 position (para to the sulfinate group) is in a unique environment.
This results in a spectrum with two distinct signals with an integration ratio of 2:1. The signal for the ortho-fluorines (F2, F6) would be expected to appear at a different chemical shift than the para-fluorine (F4). These signals would appear as multiplets due to coupling with the aromatic proton (³JH-F) and through-space coupling between the non-equivalent fluorine atoms (⁴JF-F). Aromatic fluorine substituents typically resonate in the region of -100 to -200 ppm relative to a CFCl₃ standard. azom.comucsb.edu
Interactive Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
| Position | Number of Fluorines | Predicted Chemical Shift Range (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C2, C6 | 2 | -100 to -130 | Triplet of doublets (td) or complex multiplet | ⁴JF-F, ³JH-F |
| C4 | 1 | -110 to -140 | Triplet (t) or complex multiplet | ⁴JF-F |
While 1D NMR provides essential information, multidimensional NMR experiments are required for unambiguous assignment of all signals and confirmation of the molecular structure. For fluorinated compounds, experiments involving the ¹⁹F nucleus are particularly powerful. nih.gov
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment would show a clear correlation between the aromatic proton at C5 and the adjacent fluorine atoms at C4 and C6, confirming their spatial proximity through three-bond coupling (³JH-F).
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment would reveal through-bond or through-space couplings between the different fluorine environments. A cross-peak between the signal for the C2/C6 fluorines and the C4 fluorine would confirm the ⁴JF-F coupling.
¹³C-¹⁹F HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments are crucial for assigning the carbon backbone. An HSQC experiment would show direct one-bond correlations (¹JC-F) for the C2, C4, and C6 carbons. An HMBC experiment would reveal longer-range couplings (²⁻³JC-F), allowing for complete assignment of the aromatic carbons by correlating the fluorine signals to carbons two and three bonds away. nih.govrsc.org
These techniques collectively provide an irrefutable fingerprint of the molecule's connectivity.
Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation
Mass spectrometry is used to determine the compound's molecular weight and to gain structural insights through controlled fragmentation.
ESI is a soft ionization technique ideal for analyzing salts like this compound. In negative ion mode (ESI-), the spectrum would be expected to show a prominent peak for the 2,4,6-trifluorobenzene-1-sulfinate anion [M-Na]⁻. Given the atomic masses, this ion would have a calculated m/z of approximately 195.0.
Tandem mass spectrometry (MS/MS) of this parent ion can be used to study its fragmentation pathways. A common fragmentation for aryl sulfinates and related sulfonamides is the neutral loss of sulfur dioxide (SO₂; ~64 Da). nih.govresearchgate.net This would result in a significant fragment ion corresponding to the trifluorophenyl anion at m/z ~131.0.
Interactive Table 2: Predicted ESI-MS Fragmentation Data for 2,4,6-trifluorobenzene-1-sulfinate Anion
| Ion | Formula | Calculated m/z | Description |
| [M-Na]⁻ | [C₆H₂F₃O₂S]⁻ | 195.0 | Parent Ion |
| [M-Na-SO₂]⁻ | [C₆H₂F₃]⁻ | 131.0 | Fragment ion after neutral loss of SO₂ |
This compound is an ionic salt and is therefore non-volatile, making it unsuitable for direct analysis by GC-MS. jfda-online.com However, GC-MS is an invaluable tool for monitoring chemical reactions where this compound is used as a reagent. For instance, in reactions where the sulfinate group is displaced or transformed, the volatile products can be monitored over time.
For direct analysis of the sulfinate itself, chemical derivatization is necessary to convert it into a volatile and thermally stable analogue. sigmaaldrich.com A common approach is alkylation or silylation of the sulfinate group. For example, reaction with a reagent like methyl iodide or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the sodium sulfinate into a volatile methyl sulfinate or silyl (B83357) sulfinate ester, respectively. These derivatives could then be readily analyzed by GC-MS to quantify the amount of the starting material remaining in a reaction mixture. jfda-online.comnih.gov
X-ray Crystallography for Solid-State Structural Elucidation
While NMR and MS provide data on the molecule in solution and the gas phase, X-ray crystallography offers precise information on the three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as Sodium p-toluenesulfinate tetrahydrate, provides a robust model for its expected solid-state characteristics. researchgate.net
From such an analysis, the following structural features would be anticipated:
Sulfur Geometry: The sulfur atom of the sulfinate group would exhibit a pseudo-tetrahedral or trigonal pyramidal geometry, with the lone pair of electrons occupying one vertex. researchgate.net
Sodium Coordination: The sodium cation would be coordinated by multiple oxygen atoms. These would likely include the two oxygen atoms from the sulfinate group of one or more anions and potentially oxygen atoms from water molecules if the crystal is a hydrate. This coordination forms a complex lattice structure. researchgate.net
Bond Lengths and Angles: Precise measurements of C-S and S-O bond lengths and the O-S-O bond angle would be obtained, confirming the nature of the sulfinate group.
Interactive Table 3: Representative Crystallographic Data based on Sodium p-toluenesulfinate tetrahydrate researchgate.net
| Parameter | Description | Typical Value |
| C-S Bond Length | Distance between aromatic carbon and sulfur | ~1.80 Å |
| S-O Bond Length | Average distance between sulfur and oxygen | ~1.52 Å |
| O-S-O Angle | Angle between the two sulfinate oxygens | ~106° |
| Na-O Coordination Distances | Distances between sodium ion and coordinating oxygens | 2.3 - 2.5 Å |
| Sulfur Geometry | Arrangement of atoms around sulfur (including lone pair) | Pseudo-tetrahedral |
Note: Values are based on the analogue Sodium p-toluenesulfinate tetrahydrate and may vary slightly for the titled compound due to the electronic effects of the fluorine substituents.
Determination of Bond Geometries and Conformations
The precise three-dimensional structure of this compound dictates its physical and chemical properties. While a definitive single-crystal X-ray diffraction study for this specific molecule is not widely published, its bond geometries and conformation can be reliably inferred from data on similar compounds, such as other sodium sulfinates and fluorinated benzene (B151609) derivatives. rruff.infonih.gov
The molecule consists of a sodium cation (Na⁺) and a 2,4,6-trifluorobenzene-1-sulfinate anion (C₆H₂F₃SO₂⁻). The anion features a planar trifluorinated benzene ring attached to a sulfinate group (-SO₂⁻). The sulfur atom in the sulfinate group is expected to have a pyramidal geometry, with the sulfur, two oxygen atoms, and the ipso-carbon of the ring forming the corners. The negative charge is primarily localized on the two oxygen atoms.
The key geometric parameters, including bond lengths and angles, are fundamental to understanding the molecule's stability and reactivity. Based on crystallographic data from analogous structures, a set of expected bond geometries can be compiled. nih.govresearchgate.net The C-S bond length is anticipated to be in the range of 1.76-1.78 Å. The S-O bonds within the sulfinate group are expected to be equivalent due to resonance, with lengths around 1.50-1.55 Å, intermediate between a single and double bond. The O-S-O bond angle is predicted to be approximately 118-120°. In the aromatic ring, the C-C bond lengths should be typical for benzene (around 1.39 Å), while the C-F bonds are expected to be approximately 1.33-1.36 Å.
The interaction between the sodium cation and the sulfinate anion is primarily electrostatic. The Na⁺ ion will coordinate with the oxygen atoms of one or more sulfinate anions.
| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |
|---|---|---|---|
| C-S | 1.76 - 1.78 | O-S-O | 118 - 120 |
| S-O | 1.50 - 1.55 | C-S-O | 106 - 108 |
| C-F | 1.33 - 1.36 | C-C-C (ring) | ~120 |
| C-C (ring) | ~1.39 | C-C-F | ~120 |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound is governed by a network of intermolecular interactions that determine its crystal packing. The primary forces are the strong ionic bonds between the Na⁺ cations and the sulfinate anions. Each sodium ion is typically coordinated by multiple oxygen atoms from neighboring anions, creating a stable, repeating lattice. rruff.info
C-H···O Hydrogen Bonds: The two hydrogen atoms on the aromatic ring can act as hydrogen bond donors to the electron-rich oxygen atoms of the sulfinate groups on adjacent molecules.
C-H···F Interactions: Weak hydrogen bonds may also form between the aromatic C-H groups and the electronegative fluorine atoms.
π–π Stacking: The electron-deficient trifluorobenzene rings may engage in π–π stacking interactions. The fluorine atoms withdraw electron density, making such interactions favorable and contributing to the stability of the crystal lattice. nih.gov
These varied interactions likely result in a complex three-dimensional network structure, potentially forming layers or channels within the crystal. The specific arrangement would maximize attractive electrostatic and van der Waals forces while minimizing repulsion.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy provides a fingerprint of a molecule by probing its characteristic bond vibrations. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.
For this compound, the vibrational spectra would be dominated by modes associated with the sulfinate group and the trifluorinated benzene ring. nih.gov The most prominent features are expected to be the S-O stretching vibrations. researchgate.net The asymmetric (νₐₛ) and symmetric (νₛ) S-O stretching modes of the sulfinate group typically appear as strong bands in the IR spectrum. nih.gov
Other key vibrational modes include:
C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100–1400 cm⁻¹ region.
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring typically gives rise to a series of bands in the 1400–1600 cm⁻¹ range.
C-S Stretching: The C-S stretch is generally weaker and appears at a lower frequency, typically between 600 and 800 cm⁻¹.
Ring Bending Modes: In-plane and out-of-plane bending modes of the aromatic ring and its substituents (C-H, C-F) occur at lower wavenumbers.
Raman spectroscopy, which is sensitive to changes in polarizability, would complement the IR data. Non-polar vibrations, such as the symmetric breathing mode of the aromatic ring, are often strong in the Raman spectrum while being weak or absent in the IR. researchgate.netnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1400 | Strong |
| S=O Asymmetric Stretch | 1050 - 1150 | Strong |
| S=O Symmetric Stretch | 950 - 1050 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Theoretical and Computational Chemistry Approaches
Computational methods are indispensable for gaining deeper insight into molecular properties that may be difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation and calculate theoretical bond lengths and angles for comparison with experimental data. researchgate.net
Predict Vibrational Frequencies: Calculate the IR and Raman spectra to aid in the assignment of experimental bands.
Analyze Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecule's surface, identifying nucleophilic (negative potential, likely the sulfinate oxygens) and electrophilic (positive potential) sites.
These calculations would confirm the electron-withdrawing effect of the three fluorine atoms on the benzene ring and detail the charge localization on the sulfinate group, providing a comprehensive picture of the molecule's reactivity.
Molecular Dynamics Simulations of Reaction Pathways
Solvation Effects: Simulate the behavior of the sodium and sulfinate ions in various solvents to understand how solvent molecules arrange around the ions and affect their stability and reactivity.
Reaction Mechanisms: Sodium sulfinates are known precursors to sulfonyl radicals. MD simulations could model the conditions under which the 2,4,6-trifluorobenzenesulfonyl radical forms and its subsequent reactions, such as addition to alkenes or alkynes. This would help in mapping the potential energy surface of the reaction and identifying transition states.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis
QTAIM and NBO are computational techniques used to analyze the results of quantum chemical calculations (like DFT) for a deeper understanding of chemical bonding and electronic interactions. researchgate.net
QTAIM Analysis: This method analyzes the topology of the electron density to characterize chemical bonds. For this compound, QTAIM would be used to quantify the nature of the interactions. It would characterize the high degree of ionic character in the Na⁺···⁻O₂S interaction and the covalent nature of the C-S, S-O, C-C, and C-F bonds.
NBO Analysis: Natural Bond Orbital analysis provides a picture of the localized bonding orbitals, lone pairs, and intermolecular interactions. ijnc.irwisc.edu For this molecule, NBO analysis would be particularly useful for:
Charge Distribution: Calculating the natural charges on each atom, providing a more detailed view of charge distribution than ESP maps. researchgate.net
Comparative Analysis with Other Aryl Sulfinate Reagents
Structural and Electronic Comparisons with Unfluorinated and Partially Fluorinated Analogues
The defining feature of sodium 2,4,6-trifluorobenzene-1-sulfinate is the dense fluorination of its aryl ring. This substitution pattern creates significant structural and electronic differences compared to sodium benzenesulfinate (B1229208) (the unfluorinated analogue) and sodium 4-fluorobenzenesulfinate (a partially fluorinated analogue).
The primary electronic influence of fluorine is its high electronegativity, which results in a strong inductive electron-withdrawing effect (σ-effect) from the aromatic ring. researchgate.net In the case of the 2,4,6-trifluoro-substituted ring, the cumulative inductive effect of three fluorine atoms makes the aromatic ring exceptionally electron-deficient. This effect stabilizes the molecular orbitals, lowering both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in energy compared to non-fluorinated analogues. researchgate.net
While fluorine also possesses lone pairs that can be donated into the π-system of the ring (a +M or mesomeric effect), this effect is generally weaker than its inductive effect. nih.gov This combination of strong σ-withdrawal and weaker π-donation deactivates the ring towards electrophilic attack but can influence the reactivity of the sulfinate group. semanticscholar.orgnih.gov The electron-poor nature of the 2,4,6-trifluorophenyl group enhances the electrophilicity of the sulfur atom and influences the stability of intermediates in catalytic cycles.
The electronic impact of these substituents can be quantified using Hammett substituent constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect.
| Compound Name | Substituent(s) | Key Electronic Effects | Hammett Constant (σₚ) of Substituent |
|---|---|---|---|
| Sodium benzenesulfinate | -H | Neutral reference | 0.00 |
| Sodium 4-fluorobenzenesulfinate | 4-F | Strong inductive withdrawal (-I), weak mesomeric donation (+M) | +0.06 |
| This compound | 2,4,6-F | Very strong cumulative inductive withdrawal from three fluorine atoms | N/A (cumulative effect is strongly electron-withdrawing) |
Structurally, the C-F bond is shorter and stronger than a C-H bond. The presence of three fluorine atoms in ortho and para positions does not typically induce significant steric hindrance around the sulfinate group itself, as fluorine has a relatively small van der Waals radius. However, these substitutions can influence intermolecular interactions and the crystal packing of the salt. researchgate.net
Comparative Reactivity and Selectivity Profiles in Model Transformations
Aryl sulfinates are versatile reagents, notably serving as nucleophilic partners in palladium-catalyzed desulfinative cross-coupling reactions to form C-C bonds. researchgate.net In these reactions, the electronic nature of the aryl sulfinate can have a profound impact on reaction efficiency and outcomes.
In a model Suzuki-Miyaura type desulfinative coupling, the reactivity of aryl sulfinates can be compared. The electron-withdrawing fluorine atoms can influence the turnover-limiting step of the catalytic cycle. For some systems, electron-poor sulfinates accelerate the reaction, while in others, the outcome is more complex.
| Aryl Sulfinate Reagent | Relative Reactivity in a Model Desulfinative Coupling (Predicted) | Rationale |
|---|---|---|
| Sodium benzenesulfinate | Baseline | Standard electronic profile. |
| Sodium 4-fluorobenzenesulfinate | Slightly Enhanced | The electron-withdrawing fluoro group can facilitate key steps in the catalytic cycle. |
| This compound | Potentially Enhanced | The strongly electron-deficient ring may significantly accelerate transmetalation or reductive elimination, leading to higher yields or faster reaction rates under certain conditions. |
Note: The data in this table represents a predicted trend based on established mechanistic principles of cross-coupling reactions. Actual yields can be highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. nih.govresearchgate.net
The selectivity can also be affected. The use of a highly fluorinated sulfinate ensures the introduction of a 2,4,6-trifluorophenyl moiety, which can be a desirable structural motif in itself, for example, in the synthesis of agrochemicals or pharmaceuticals.
Advantages and Limitations of this compound in Specific Synthetic Contexts
The unique properties of this compound offer distinct advantages in certain applications, but also come with limitations.
Advantages:
Introduction of Polyfluorinated Moieties: The most significant advantage is its function as a synthon for the direct introduction of the 2,4,6-trifluorophenyl group. Incorporating fluorine into organic molecules can enhance metabolic stability, bioavailability, and binding affinity, making it a valuable strategy in medicinal chemistry.
Enhanced Reactivity: The strong electron-withdrawing nature of the trifluorinated ring can increase the reactivity of the sulfinate in certain catalytic cross-coupling reactions, potentially leading to higher yields or allowing for milder reaction conditions compared to unfluorinated analogues. semanticscholar.org
Unique Electronic Properties: The resulting trifluorinated products possess unique electronic characteristics that can be exploited in materials science and for creating specialized ligands for catalysis.
Limitations:
Synthetic Accessibility and Cost: The synthesis of polyfluorinated aromatic compounds is often more complex and costly than their non-fluorinated counterparts, which can make the reagent less accessible and more expensive.
Altered Reactivity Pathways: The high stability of the C-F bond and the electron-poor nature of the ring can sometimes lead to unexpected reaction pathways or lower reactivity in transformations where electron donation from the aryl ring is beneficial.
Potential for Decomposition: While aryl sulfinates are generally stable, highly electron-deficient derivatives can sometimes exhibit different stability profiles, particularly at the elevated temperatures often required for cross-coupling reactions. researchgate.net
Synergistic Effects in Multi-Component Reaction Systems with Related Reagents
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov In such systems, the interplay between different reagents can sometimes lead to synergistic effects, where the outcome is greater than the sum of the individual reactions.
While specific, documented examples of synergistic effects arising from the use of this compound in combination with other aryl sulfinates are not prevalent in the literature, the concept can be explored theoretically. In a complex catalytic system, such as a multi-component cross-coupling, different aryl sulfinates could exhibit different rates of reaction.
A potential synergistic scenario could involve a dual-catalyst system or a reaction where different sulfinates play distinct roles. For instance, in a hypothetical multi-component reaction involving two different aryl halides, one might couple preferentially with an electron-rich sulfinate (like sodium benzenesulfinate) while the other requires the enhanced reactivity of an electron-poor sulfinate (like this compound). The presence of both sulfinates could enable a one-pot synthesis of a complex molecule that would otherwise require a multi-step sequence.
Future Research Directions and Emerging Paradigms in Sodium 2,4,6 Trifluorobenzene 1 Sulfinate Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of Sodium 2,4,6-trifluorobenzene-1-sulfinate. Future research will likely focus on moving beyond traditional palladium-catalyzed methods to more sustainable and versatile alternatives.
One promising frontier is the use of inexpensive nickel-electrocatalytic protocols. nih.gov These systems enable the conversion of aryl halides to aryl sulfinates using simple sulfur dioxide (SO2) as the sulfur source at room temperature, replacing exogenous chemical reductants with a sacrificial anode. nih.gov Adapting this for the synthesis of the target compound or using it in cross-coupling reactions could provide a scalable and cost-effective pathway. The trifluorinated nature of the substrate would be a key consideration, as it influences the redox potential and catalyst stability.
Furthermore, the merger of photoredox catalysis with transition metal catalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. nih.govresearchgate.net Cooperative catalysis, where multiple catalytic modes operate in a single process, represents another advanced paradigm. researchgate.net For instance, a triple cooperative system involving an N-heterocyclic carbene (NHC), a sulfinate, and a photoredox catalyst has been reported for C-H acylation. researchgate.netresearchgate.net Exploring such systems with this compound could enable previously inaccessible C-H functionalization reactions, where the sulfinate acts not as a substrate but as a key catalytic promoter. researchgate.net
| Catalytic System | Reaction Type | Potential Advantages for this compound |
| Nickel-Electrocatalysis | Cross-Coupling / Sulfinylation | Utilizes inexpensive catalysts; operates at room temperature; scalable. nih.gov |
| Metallaphotoredox Catalysis | C-F, C-C, C-S Bond Formation | Accesses challenging bond formations under mild conditions; potential for novel reactivity. nih.govresearchgate.net |
| Cooperative Catalysis (NHC/Photoredox/Sulfinate) | C-H Functionalization | Enables direct functionalization of unactivated C-H bonds; high functional group tolerance. researchgate.netresearchgate.net |
Exploration of Asymmetric Synthesis Methodologies
The demand for enantiomerically pure compounds in the pharmaceutical industry necessitates the exploration of asymmetric synthesis methodologies involving this compound. The sulfur atom in the sulfinate group can be a stereogenic center, making it a valuable target for asymmetric transformations.
A highly promising approach is the organocatalytic asymmetric condensation of prochiral sulfinates with alcohols to generate enantioenriched sulfinate esters. nih.gov This method has been shown to be compatible with a wide range of functional groups, making it suitable for the late-stage diversification of complex molecules and marketed drugs. nih.gov Applying this strategy to this compound could provide access to a new class of chiral building blocks.
Related sulfur-containing functional groups also provide a blueprint for future research. For example, methodologies developed for the asymmetric synthesis of chiral sulfoximines via the copper-catalyzed, sulfur-selective arylation of chiral sulfinamides demonstrate a viable pathway for creating stereodefined sulfur centers. organic-chemistry.org Similarly, the use of chiral N-sulfinyl imines (sulfinimines) as powerful stereodirecting groups for nucleophilic additions offers a robust method for synthesizing chiral amines. pitt.edu Research into converting this compound into analogous chiral sulfinamides or sulfinimines could significantly expand its utility in asymmetric synthesis.
| Asymmetric Strategy | Target Chiral Product | Key Methodological Feature |
| Asymmetric Condensation | Enantioenriched Sulfinate Esters | Organocatalyzed desymmetrization of a prochiral sulfinate. nih.gov |
| Sulfur-Selective Arylation | Chiral Sulfoximines | Copper-catalyzed reaction on a related chiral sulfinamide precursor. organic-chemistry.org |
| Nucleophilic Addition | Chiral Amines | Use of a chiral N-sulfinyl imine derived from a sulfinamide to direct addition. pitt.edu |
Integration into Flow Chemistry and High-Throughput Experimentation Platforms
To accelerate the discovery and optimization of reactions involving this compound, its integration into modern automated platforms is essential. Flow chemistry and High-Throughput Experimentation (HTE) offer significant advantages over traditional batch processing, including enhanced safety, superior process control, and the ability to rapidly screen numerous reaction conditions. youtube.comrsc.org
The combination of HTE with flow chemistry can shorten the "design-make-test" cycle in drug discovery. youtube.com In one relevant example, an HTE platform was used to optimize a reaction, which involved changing a fluorinating agent to a sodium sulfinate for a 100-gram scale synthesis, demonstrating the industrial applicability of this reagent class in automated systems. youtube.com Such platforms would be invaluable for exploring the reactivity of this compound by efficiently screening catalysts, solvents, and other parameters in a miniaturized format. youtube.comsptlabtech.com
Furthermore, processes developed using this compound can be designed for scalability. Electrocatalytic methods, for instance, can be readily scaled up in both batch and recycle flow settings, allowing for a seamless transition from laboratory discovery to larger-scale production. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry / HTE |
| Reaction Scale | Milligram to multi-kilogram | Nanomolar to gram scale. youtube.comsptlabtech.com |
| Heat & Mass Transfer | Often limited, potential for hotspots | Highly efficient, precise temperature control. youtube.com |
| Safety | Accumulation of reactive intermediates | Small reactor volumes minimize risk. |
| Optimization Speed | Slow, sequential experiments | Rapid, parallel screening of hundreds of conditions. youtube.com |
| Scalability | Often requires re-optimization | More predictable and linear scale-up. rsc.org |
Discovery of Unexplored Mechanistic Pathways and Novel Reactivity Modes
Sodium sulfinates are remarkably versatile reagents capable of acting as nucleophiles, electrophiles, or as precursors to sulfonyl radicals, depending on the reaction conditions. concordia.ca A key area of future research for this compound lies in exploring these reactivity modes, particularly the generation and application of the corresponding 2,4,6-trifluorobenzenesulfonyl radical.
This sulfonyl radical can be generated under mild conditions through electrochemical oxidation or photoredox catalysis. researchgate.netprinceton.edu Once formed, it can participate in a variety of transformations. Mechanistic studies have pointed to pathways involving radical addition to olefins or radical-polar crossover mechanisms. researchgate.netorganic-chemistry.org The strong electron-withdrawing nature of the three fluorine atoms on the aromatic ring of this compound is expected to significantly influence the stability and reactivity of the resulting radical, potentially opening up new and unexplored chemical pathways.
For example, the photocatalytic strategy for converting alcohols and alkyl bromides into alkyl sulfinates relies on the generation of radical precursors that facilitate the synthesis of oxidatively sensitive sulfinate products. princeton.edu Applying this logic to reactions of this compound could lead to novel C-S bond-forming reactions under exceptionally mild conditions.
| Reactivity Mode | Triggering Condition | Resulting Transformation |
| Nucleophilic | Base, uncatalyzed | S-alkylation, S-arylation |
| Electrophilic (as RSO2+) | Strong oxidant | Reaction with nucleophiles |
| Radical (as RSO2•) | Electrochemistry / Photoredox Catalysis | Addition to alkenes/alkynes, C-H sulfonylation. researchgate.netorganic-chemistry.org |
Advanced Applications in Unconventional Chemical Transformations
Future applications of this compound will increasingly leverage unconventional activation methods that offer greener and more efficient alternatives to classical synthesis. Electrochemistry and photochemistry are at the forefront of this paradigm shift.
Organic electrosynthesis allows for redox reactions to be performed using electric current instead of chemical oxidants or reductants. researchgate.net This approach has been successfully used for the synthesis of sulfones and sulfonamides from sodium sulfinates in a transition-metal-free manner. researchgate.netorganic-chemistry.orgresearchgate.net These electrochemical methods are noted for their broad substrate scope, operational simplicity, and environmental benefits. organic-chemistry.org
Similarly, photoredox catalysis provides access to sulfonyl radicals under visible light irradiation, enabling transformations that are difficult to achieve thermally. princeton.edu This has been applied to the late-stage functionalization of complex molecules, a critical process in drug discovery. domainex.co.uk The unique photochemical properties that may be imparted by the polyfluorinated ring of this compound could make it an ideal candidate for novel photoredox-catalyzed reactions, such as decarboxylative halosulfonylation or site-selective C-H functionalization. researchgate.netdomainex.co.uk
| Transformation Method | Key Features | Exemplary Application with Sulfinates |
| Electrosynthesis | Transition-metal and oxidant-free; uses electricity as a "reagent". | Synthesis of vinyl, alkyl, and allyl sulfones from olefins. organic-chemistry.org |
| Photoredox Catalysis | Uses visible light; operates at room temperature; generates radical intermediates. | Debrominative and deoxygenative sulfination of alkyl halides and alcohols. princeton.edudomainex.co.uk |
Q & A
Q. What frameworks are recommended for synthesizing evidence from conflicting studies on this compound?
- Methodological Answer : Follow the EPA’s evidence synthesis protocol:
- Study Evaluation : Classify studies by design (e.g., in vitro vs. in vivo) and assess bias using tools like SYRCLE’s risk-of-bias checklist.
- Data Integration : Use weight-of-evidence approaches to reconcile discrepancies, emphasizing studies with rigorous intake estimation methods (e.g., isotopic dilution analysis over self-reported data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
